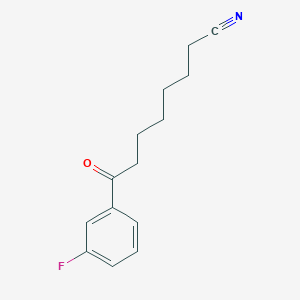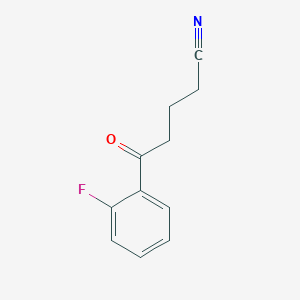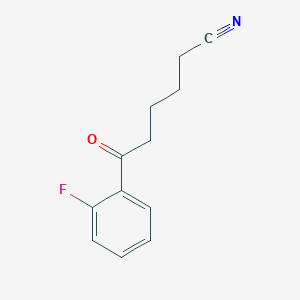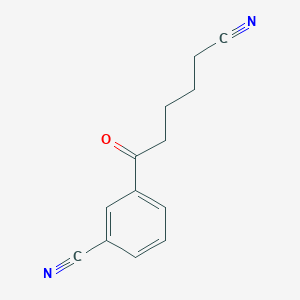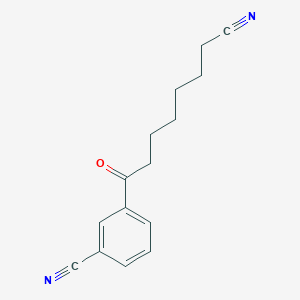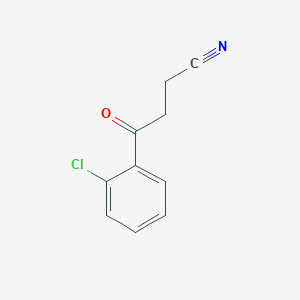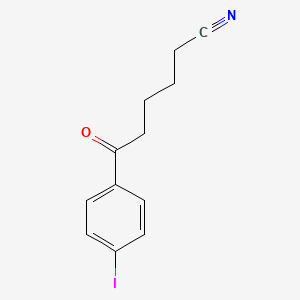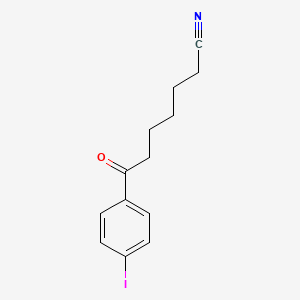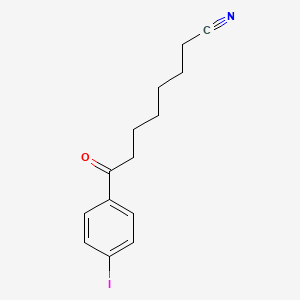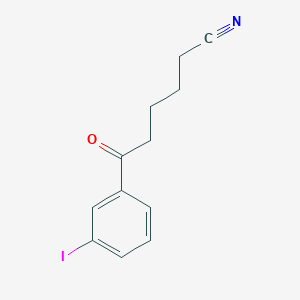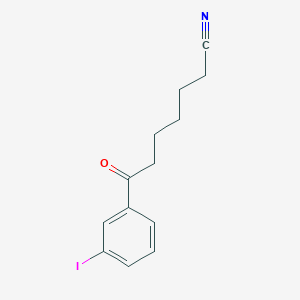![molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1](/img/structure/B1324296.png)
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 170.21 .Scientific Research Applications
Synthesis of Plant Metabolites
The synthesis of 12-Oxophytodienoic acid (12-oxoPDA) and its enzymic degradation compounds, such as OPC-8:0, -6:0, -4:0, and -2:0, which are important plant metabolites derived from linolenic acid, involves the use of cyclopent-3-ene-1,2-diacetic acid. This acid is derived from the Cope rearrangement of 5-vinyltrinorborn-2-ene via bicyclo[4.3.0]nona-3,7-diene. A key intermediate in this synthesis is (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, which is essential for producing the OPC series (Crombie & Mistry, 1991).
Formation of 2,8-Dioxabicyclo[3.2.1]octane Skeleton
The diastereoselective formation of a 2,8-dioxabicyclo[3.2.1]octane skeleton, common to the zaragozic acid family, was accomplished through the generation and rearrangement of a bicyclic oxonium ylide. This skeleton has appropriate functionality for further manipulation in the synthesis of zaragozic acids (Brogan & Zercher, 1998).
Catalytic Asymmetric Synthesis
A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones. This process yields synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).
Phytotoxic Derivatives Synthesis
The synthesis of 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives, which exhibit phytotoxic properties, is achieved from the cycloadducts formed between various olefins and 3-oxidopyrylium ylides. These compounds represent a novel group of herbicides (Sammes, Street, & Kirby, 1983).
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .
Mechanism of Action
Target of Action
The primary target of 2-(8-Oxabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, interact with their targets to induce various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 2-(8-Oxabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence several biochemical pathways .
Result of Action
The specific molecular and cellular effects of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to induce various biological effects .
properties
IUPAC Name |
2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDYJUMHTIAJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

